molecular formula C8H15NO2 B3027737 Methyl 4,4-dimethylpyrrolidine-3-carboxylate CAS No. 1373223-42-7

Methyl 4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B3027737
CAS No.: 1373223-42-7
M. Wt: 157.21
InChI Key: MYLAORHZWOJMEJ-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS number 2306277-57-4 . It has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is the hydrochloride salt of the methyl ester of 4,4-dimethylpyrrolidine-3-carboxylic acid. It should be stored at room temperature under an inert atmosphere to maintain stability . As a pyrrolidine derivative, this compound falls into a class of structures that are frequently employed in medicinal chemistry and drug discovery research. Pyrrolidine rings are common scaffolds found in molecules designed to probe biological systems . Specifically, similar pyrrolidine-3-carboxylate esters have been documented as key synthetic intermediates or building blocks in the preparation of more complex molecules, such as the xanthone derivatives investigated for the treatment of Hepatitis B virus . The dimethyl substitution on the pyrrolidine ring can influence the molecule's conformation and steric properties, which is a valuable characteristic for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Handle with care, referring to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 4,4-dimethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLAORHZWOJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197884
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-42-7
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethylpyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4,4-dimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

MDPC serves as a crucial building block in the synthesis of complex organic molecules. Its pyrrolidine structure is a common motif in many biologically active compounds, making it valuable for developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that MDPC exhibits potential therapeutic properties. Studies have explored its role as an enzyme inhibitor and its effects on various biological pathways. For instance, MDPC has been investigated for anti-inflammatory and analgesic effects, suggesting its viability as a candidate for drug development.

Biological Research

MDPC is used in biochemical assays to study interactions with specific molecular targets. Its ability to bind to enzyme active sites allows researchers to investigate mechanisms of action and potential drug interactions.

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, MDPC was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis of Novel Derivatives

A research team synthesized several derivatives of MDPC by modifying the carboxylate group to enhance solubility and bioactivity. These derivatives were tested for their pharmacological properties, revealing improved efficacy compared to the parent compound.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular differences between methyl 4,4-dimethylpyrrolidine-3-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not explicitly listed C₉H₁₅NO₂ 185.22 (calculated) Methyl ester, 4,4-dimethyl substituents
Ethyl 4,4-dimethylpyrrolidine-3-carboxylate hydrochloride 1245649-01-7 C₁₀H₁₈ClNO₂ 219.71 Ethyl ester, hydrochloride salt (enhanced solubility)
Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate 261896-28-0 C₁₆H₂₃NO₂ 261.36 N1-benzyl substitution (bulky aromatic group), ethyl ester
Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate 88499-68-7 C₇H₇NO₄ 169.14 Oxidized tetrahydropyridine ring with two oxo groups
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₁₁NO₃ 157.16 Carboxylic acid group, 5-oxo substituent (increased polarity)
Ethyl 4,4-Dimethylpyrrolidine-3-Carboxylate Hydrochloride
  • Solubility and Stability : The hydrochloride salt form (CAS 1245649-01-7) is commercially available at 98% purity, priced at ¥2,500.00/g . Its ionic nature improves water solubility compared to the free base, making it preferable for aqueous-phase reactions.
  • Synthetic Utility : Used as a precursor in peptide synthesis and chiral catalyst design due to its rigid, sterically hindered structure .
Ethyl 1-Benzyl-4,4-Dimethylpyrrolidine-3-Carboxylate
  • Steric and Electronic Effects : The N1-benzyl group introduces significant steric bulk, which can modulate reactivity in nucleophilic substitutions or cross-coupling reactions. This derivative is supplied by nine global vendors, highlighting its industrial relevance .
  • Applications : Likely employed in medicinal chemistry to enhance lipophilicity or target-specific binding in drug candidates.
Methyl 4,6-Dioxo-tetrahydropyridine-3-Carboxylate
  • Reactivity : The presence of two oxo groups (positions 4 and 6) increases electrophilicity, making it reactive in condensation or cycloaddition reactions. Its molecular weight (169.14 g/mol) is lower than the target compound, reflecting a simpler structure .
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid
  • This compound may serve as a metabolite or intermediate in β-lactam antibiotic synthesis .

Market Availability and Pricing

  • This compound Hydrochloride : Available at ¥970.00/250mg (98% purity) .
  • Ethyl 1-Benzyl Derivative : Priced at ~$1,546.00/2500mg, reflecting higher synthesis complexity due to benzyl protection .

Biological Activity

Methyl 4,4-dimethylpyrrolidine-3-carboxylate (MDPC) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

MDPC is characterized by the molecular formula C8H15NO2C_8H_{15}NO_2 and a molecular weight of 157.21 g/mol. Its structure features a pyrrolidine ring with two methyl groups at the 4-position and a carboxylate functional group at the 3-position. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Property Details
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Functional Groups Pyrrolidine, Carboxylate
Purity Typically ≥ 97%

The biological activity of MDPC is primarily attributed to its interaction with various molecular targets. It has been investigated for its potential role in enzyme inhibition, particularly in biochemical assays where it may act as a ligand. The mechanism involves binding to active sites of specific enzymes, thereby inhibiting their catalytic activity. This property is crucial for its application in drug development, especially in the context of anti-inflammatory and analgesic effects.

Enzyme Inhibition

MDPC has shown promise as an enzyme inhibitor. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro assays have indicated that MDPC can effectively reduce the activity of COX-1 and COX-2 enzymes, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of MDPC and related compounds. For instance, derivatives of pyrrolidine have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Anti-Inflammatory Activity :
    A study evaluated the anti-inflammatory effects of MDPC in animal models using the writhing syndrome test and hot plate test. Results indicated that MDPC exhibited significant analgesic effects at doses correlating to 1/20 LD50, suggesting its potential utility in pain management therapies .
  • Antimicrobial Screening :
    In another study, a series of pyrrolidine derivatives including MDPC were synthesized and screened for antimicrobial properties. The results showed promising activity against several bacterial strains, with zones of inhibition measured in millimeters, demonstrating its potential as an antimicrobial agent .

Research Findings

Several key findings from recent research highlight the biological significance of MDPC:

  • Analgesic Properties : MDPC has been shown to significantly reduce pain responses in preclinical models.
  • Enzyme Interaction : It selectively inhibits COX enzymes, which are critical targets for anti-inflammatory drugs.
  • Broad-Spectrum Antimicrobial Activity : Various derivatives exhibit activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the laboratory-scale preparation of Methyl 4,4-dimethylpyrrolidine-3-carboxylate?

  • Methodological Answer : A practical approach involves cyclization reactions of appropriately substituted precursors. For example, diastereoselective methods using piperidine as a catalyst in ethanol or methanol under reflux conditions can yield pyrrolidine carboxylates. Similar protocols for related compounds (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) demonstrate the use of benzaldehyde derivatives and subsequent reduction or esterification steps . Characterization typically involves NMR (to confirm stereochemistry) and IR spectroscopy (to verify ester carbonyl stretches ~1730 cm⁻¹) .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous pyrrolidine derivatives (e.g., Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate) recommend:

  • Use of personal protective equipment (PPE) including gloves and goggles.
  • Immediate consultation with a physician upon exposure, with provision of the chemical’s Safety Data Sheet (SDS) .
  • Avoidance of ignition sources due to potential flammability .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key for confirming substituent positions and stereochemistry. For example, methyl esters in similar compounds show singlet peaks at δ ~3.7 ppm for methoxy groups, while pyrrolidine protons appear as multiplet signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized to control the stereochemistry of this compound derivatives?

  • Methodological Answer : Diastereoselectivity in pyrrolidine systems is often achieved via chiral auxiliaries or asymmetric catalysis. For instance, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high diastereomeric ratios using aryl aldehydes and piperidine-mediated cyclization. Stereochemical outcomes depend on reaction temperature and solvent polarity, with methanol favoring specific diastereomers . Computational modeling (e.g., DFT studies) can further predict transition states to guide optimization .

Q. What challenges arise in resolving contradictory crystallographic data for this compound analogs?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from twinning or disordered solvent molecules. Using SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) with high-resolution data (≤1.0 Å) improves accuracy. For example, studies on hexahydroquinoline derivatives required iterative refinement to resolve disorder in methyl groups .

Q. How can computational methods enhance the design of this compound-based bioactive compounds?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinities to target proteins (e.g., calcium channels for dihydropyridine analogs) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with biological activity .
  • DFT Calculations : Optimizes ground-state geometries and evaluates stereoelectronic effects on reactivity .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or LC-MS to identify intermediate bottlenecks.
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps, as demonstrated for thieno[2,3-c]pyridine carboxylates .
  • Recrystallization Optimization : Select solvents (e.g., methanol) that improve crystal purity without compromising yield .

Key Notes

  • Avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs).
  • Structural analogs (e.g., ethyl or aryl-substituted pyrrolidines) provide methodological precedents .
  • Always cross-validate spectroscopic data with computational or crystallographic results to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,4-dimethylpyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,4-dimethylpyrrolidine-3-carboxylate

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